(Rac)-1,2-Dioleoyl-3-chloropropanediol-d5

Catalog No.
S12847011
CAS No.
M.F
C39H71ClO4
M. Wt
644.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Rac)-1,2-Dioleoyl-3-chloropropanediol-d5

Product Name

(Rac)-1,2-Dioleoyl-3-chloropropanediol-d5

IUPAC Name

[3-chloro-1,1,2,3,3-pentadeuterio-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

Molecular Formula

C39H71ClO4

Molecular Weight

644.5 g/mol

InChI

InChI=1S/C39H71ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3/b19-17+,20-18+/i35D2,36D2,37D

InChI Key

BLQSPZHGZHJLGB-VHIOVNQWSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCC/C=C/CCCCCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC

(Rac)-1,2-Dioleoyl-3-chloropropanediol-d5 is a synthetic compound characterized by its unique structure, which includes two oleoyl groups attached to the first and second carbons of a glycerol backbone, with a chloropropanediol moiety at the third position. This compound is labeled with deuterium, making it useful in various analytical applications, particularly in studies involving metabolic pathways and lipid interactions. Its chemical formula is C39H66D5ClO4, and it has a molecular weight of approximately 644.46 g/mol .

Typical of glycerol derivatives. These include:

  • Hydrolysis: In the presence of water and appropriate enzymes or acids, (Rac)-1,2-Dioleoyl-3-chloropropanediol-d5 can undergo hydrolysis to yield free oleic acids and chloropropanediol.
  • Transesterification: The oleoyl groups can be exchanged with other fatty acids under basic or acidic conditions.
  • Reduction: The chloropropanediol moiety can be reduced to yield an alcohol, which alters its biological properties.

These reactions demonstrate the compound's versatility in synthetic organic chemistry and its potential for modification in various research applications.

(Rac)-1,2-Dioleoyl-3-chloropropanediol-d5 exhibits significant biological activity, particularly in lipid metabolism studies. Its deuterium labeling allows researchers to trace metabolic pathways involving lipids in biological systems. Additionally, it may influence membrane fluidity and cellular signaling pathways due to its structural similarity to natural phospholipids. Research indicates that compounds with similar structures can affect cell proliferation and apoptosis in various cell lines .

The synthesis of (Rac)-1,2-Dioleoyl-3-chloropropanediol-d5 typically involves the following steps:

  • Preparation of Oleoyl Chloride: Oleic acid is converted into oleoyl chloride using thionyl chloride or oxalyl chloride.
  • Formation of Glycerol Backbone: Glycerol is treated with the oleoyl chloride to form the mono- and di-acylated glycerol derivatives.
  • Chlorination: The third carbon of the glycerol backbone is chlorinated using reagents like phosphorus pentachloride.
  • Deuteration: If necessary, deuterium-labeled precursors are used to incorporate deuterium into the final product.

These methods ensure high purity and yield of the desired compound .

(Rac)-1,2-Dioleoyl-3-chloropropanediol-d5 has several applications:

  • Metabolic Studies: Used as a tracer in lipid metabolism studies due to its deuterium labeling.
  • Pharmaceutical Research: Investigated for its potential effects on cell signaling and membrane dynamics.
  • Biochemical Assays: Employed in assays that study lipid interactions and enzyme activities related to lipid metabolism.

Its unique structure allows it to mimic natural lipids while providing distinct advantages for analytical techniques.

Interaction studies involving (Rac)-1,2-Dioleoyl-3-chloropropanediol-d5 focus on its binding affinities with various proteins and enzymes involved in lipid metabolism. These studies often utilize techniques such as:

  • Nuclear Magnetic Resonance Spectroscopy: To observe conformational changes upon binding.
  • Mass Spectrometry: For quantifying interactions within complex biological matrices.
  • Fluorescence Resonance Energy Transfer: To study dynamic interactions in live cells.

These methods enhance our understanding of how this compound influences biological processes at a molecular level .

Several compounds share structural or functional similarities with (Rac)-1,2-Dioleoyl-3-chloropropanediol-d5:

Compound NameStructure TypeUnique Features
1,2-Dioleoyl-sn-glycerolGlycerophospholipidNaturally occurring; essential for membrane structure
1,2-Dipalmitoyl-sn-glycerolGlycerophospholipidSaturated fatty acids; different physical properties
1-Oleoyl-2-palmitoyl-sn-glycerolGlycerophospholipidMixed fatty acid composition; varied biological activity

(Rac)-1,2-Dioleoyl-3-chloropropanediol-d5 stands out due to its chlorinated group and deuterium labeling, which provide unique insights into lipid behavior not achievable with naturally occurring lipids .

This compound's distinctive properties make it a valuable tool for researchers studying lipid metabolism and cellular functions.

XLogP3

15.6

Hydrogen Bond Acceptor Count

4

Exact Mass

643.5354722 g/mol

Monoisotopic Mass

643.5354722 g/mol

Heavy Atom Count

44

Dates

Last modified: 08-10-2024

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